![molecular formula C23H26N4O5 B2878905 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide CAS No. 921543-75-1](/img/structure/B2878905.png)
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrido[3,2-d]pyrimidin-1(2H)-one group, a benzo[d][1,3]dioxol-5-ylmethyl group, and an acetamide group with two isopropyl substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information, it’s hard to say exactly how this would be done .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Antibacterial Agents
This compound has been identified as a potential antibacterial agent. Its structure suggests that it could be effective in inhibiting the growth of bacteria by interfering with essential bacterial enzymes or disrupting cell wall synthesis . This application is particularly relevant in the search for new antibiotics to combat antibiotic-resistant strains of bacteria.
Antitumor Activities
Research indicates that derivatives of this compound have shown promising antitumor activities. They have been evaluated against various cancer cell lines, including HeLa, A549, and MCF-7, with some compounds exhibiting potent growth inhibition properties . These findings suggest a potential use in developing new chemotherapeutic agents.
Apoptosis Induction
In the context of cancer research, certain derivatives of this compound have been found to induce apoptosis in tumor cells. This is a form of programmed cell death that is often defective in cancer cells, allowing them to proliferate uncontrollably. The ability to induce apoptosis is a valuable trait in an antitumor agent .
Cell Cycle Arrest
Further studies on these derivatives have shown that they can cause cell cycle arrest in the S-phase and G2/M-phase in cancer cell lines like HeLa. This means that the compounds can halt the division of cancer cells, which is a critical step in cancer progression .
Synthetic Chemistry
In synthetic chemistry, this compound could be used as a precursor or intermediate in the synthesis of more complex molecules. Its structure contains multiple functional groups that could undergo various chemical reactions, making it a versatile building block in organic synthesis .
Pharmaceutical Compositions
The compound’s derivatives have potential applications in pharmaceutical compositions as active ingredients due to their biological activities. They could be formulated into medications after thorough research and clinical trials to treat specific bacterial infections or cancers .
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against human cancer cell lines such as hela, a549, and mcf-7 . Therefore, it can be inferred that this compound may also target similar cell lines.
Biochemical Pathways
Similar compounds have been shown to affect cell cycle progression and induce apoptosis , suggesting that this compound may also affect similar pathways.
Result of Action
Similar compounds have shown potent growth inhibition properties against human cancer cell lines . Therefore, it can be inferred that this compound may also have similar effects.
Future Directions
properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c1-14(2)27(15(3)4)20(28)12-25-17-6-5-9-24-21(17)22(29)26(23(25)30)11-16-7-8-18-19(10-16)32-13-31-18/h5-10,14-15H,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEXLQLLVAFFRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide |
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